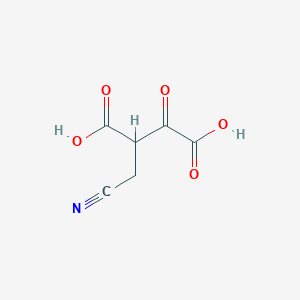![molecular formula C20H19N3O6 B13044674 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido, dioxo, and butanoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[de]isoquinoline core, followed by the introduction of acetamido and dioxo groups through acylation and oxidation reactions. The final step involves the attachment of the butanoic acid moiety via esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid involves its interaction with specific molecular targets. The acetamido and dioxo groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the benzo[de]isoquinoline core but differ in their functional groups.
Naphthalimide derivatives: Similar in structure but with different electronic properties and reactivity.
Phthalimide derivatives: These compounds have a similar dioxo structure but lack the benzo[de]isoquinoline core.
Uniqueness
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid is unique due to its combination of functional groups and the benzo[de]isoquinoline core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C20H19N3O6 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
4-(5,8-diacetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |
InChI |
InChI=1S/C20H19N3O6/c1-10(24)21-13-6-12-7-14(22-11(2)25)9-16-18(12)15(8-13)19(28)23(20(16)29)5-3-4-17(26)27/h6-9H,3-5H2,1-2H3,(H,21,24)(H,22,25)(H,26,27) |
InChI-Schlüssel |
BMGFLVVATOQHKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=C(C=C3C(=O)N(C2=O)CCCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)


![[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
![(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B13044616.png)

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13044632.png)


![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)

![(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044662.png)
![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
